5-Bromo-N-(2-chloro-4-methylphenyl)nicotinamide

Catalog No.
S16157983
CAS No.
M.F
C13H10BrClN2O
M. Wt
325.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-N-(2-chloro-4-methylphenyl)nicotinamide

Product Name

5-Bromo-N-(2-chloro-4-methylphenyl)nicotinamide

IUPAC Name

5-bromo-N-(2-chloro-4-methylphenyl)pyridine-3-carboxamide

Molecular Formula

C13H10BrClN2O

Molecular Weight

325.59 g/mol

InChI

InChI=1S/C13H10BrClN2O/c1-8-2-3-12(11(15)4-8)17-13(18)9-5-10(14)7-16-6-9/h2-7H,1H3,(H,17,18)

InChI Key

JRDFTXMEBBTMLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CN=C2)Br)Cl

5-Bromo-N-(2-chloro-4-methylphenyl)nicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. It features a bromine atom at the 5-position of the nicotinamide moiety and a chloro-methylphenyl substituent, which contributes to its unique properties. The compound is characterized by its molecular formula C12H10BrClN2OC_{12}H_{10}BrClN_2O and a molecular weight of approximately 303.58 g/mol. Its structure includes a pyridine ring, which is a key feature of nicotinamide, along with functional groups that enhance its reactivity and biological activity.

  • Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
  • Oxidation and Reduction Reactions: The amide group may be reduced to an amine, while the bromine or chlorine can be oxidized or substituted.
  • Coupling Reactions: This compound can participate in coupling reactions, allowing for the formation of more complex structures.

These reactions highlight its versatility as an intermediate in organic synthesis.

5-Bromo-N-(2-chloro-4-methylphenyl)nicotinamide exhibits various biological activities. It has been studied for its potential as an anti-inflammatory and anticancer agent. The presence of halogen substituents (bromine and chlorine) may enhance its interaction with biological targets, such as enzymes and receptors, potentially modulating their activity. Research indicates that derivatives of nicotinamide can influence cellular processes, making this compound a candidate for further pharmacological studies.

Several synthesis methods have been developed for 5-Bromo-N-(2-chloro-4-methylphenyl)nicotinamide:

  • Bromination of Nicotinamide: The synthesis typically begins with the bromination of nicotinamide at the 5-position, followed by the introduction of the chloromethylphenyl group through electrophilic substitution.
  • Coupling Reactions: The intermediate products formed during bromination are then coupled with 2-chloro-4-methylaniline using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
  • Optimization for Industrial Production: In industrial settings, reaction conditions such as temperature, solvent choice, and reaction time are optimized to enhance yield and purity.

5-Bromo-N-(2-chloro-4-methylphenyl)nicotinamide has various applications in scientific research:

  • Medicinal Chemistry: It serves as a building block for synthesizing potential therapeutic agents.
  • Biological Studies: The compound is utilized in studies aimed at understanding its interactions with biological targets.
  • Material Science: It is also explored in developing materials with specific properties, such as conductivity.

Interaction studies involving 5-Bromo-N-(2-chloro-4-methylphenyl)nicotinamide focus on its binding affinity with various biological targets. Molecular docking studies suggest that this compound can interact effectively with specific proteins, potentially modulating their activity. Such studies are crucial for optimizing its efficacy in therapeutic applications.

Several compounds share structural similarities with 5-Bromo-N-(2-chloro-4-methylphenyl)nicotinamide:

  • 5-Bromonicotinamide
  • N-(2-Chloro-4-methylphenyl)nicotinamide
  • N-(2-Chloro-4-fluorophenyl)nicotinamide

Comparison

Compound NameKey FeaturesUnique Aspects
5-Bromo-N-(2-chloro-4-methylphenyl)nicotinamideContains bromine and chloro substituentsSpecific halogen combination enhances reactivity
5-BromonicotinamideOnly contains bromine without additional substitutionsSimpler structure may limit biological activity
N-(2-Chloro-4-methylphenyl)nicotinamideLacks bromine substitutionMay exhibit different binding properties
N-(2-Chloro-4-fluorophenyl)nicotinamideContains fluorine instead of bromineFluorine can alter electronic properties

The uniqueness of 5-Bromo-N-(2-chloro-4-methylphenyl)nicotinamide lies in its specific combination of halogen substituents, which may enhance both its chemical reactivity and biological activity compared to similar compounds.

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

323.96650 g/mol

Monoisotopic Mass

323.96650 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-15

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